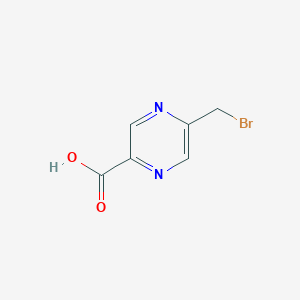
3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride
概要
説明
3-(1H-1,3-Benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its benzodiazole core, which is a fused benzene and diazole ring, and its propylamino and propanoic acid functional groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,3-Benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride typically involves multiple steps, starting with the formation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of catalysts and solvents is optimized to increase yield and purity. The final product is then converted to its dihydrochloride salt form to enhance its stability and solubility.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The propanoic acid moiety can be oxidized to form carboxylic acids or their derivatives.
Reduction: The benzodiazole core can be reduced to form different derivatives.
Substitution: The propylamino group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as potassium permanganate or chromic acid.
Reduction reactions may involve reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reactions often use nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation can yield carboxylic acids or their derivatives.
Reduction can produce amines or other reduced forms of the benzodiazole core.
Substitution reactions can lead to the formation of various substituted benzodiazoles.
科学的研究の応用
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems, particularly in the development of new drugs.
Medicine: It has potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the production of materials and chemicals with specific properties.
作用機序
The mechanism by which 3-(1H-1,3-Benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
類似化合物との比較
3-(1H-1,3-Benzodiazol-1-yl)propanoic acid: Similar core structure but lacks the propylamino group.
2-(Propylamino)propanoic acid: Similar functional groups but lacks the benzodiazole core.
Uniqueness: The uniqueness of 3-(1H-1,3-Benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride lies in its combination of the benzodiazole core and the propylamino and propanoic acid functional groups, which confer specific chemical and biological properties not found in similar compounds.
This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications
特性
IUPAC Name |
3-(benzimidazol-1-yl)-2-(propylamino)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.2ClH/c1-2-7-14-11(13(17)18)8-16-9-15-10-5-3-4-6-12(10)16;;/h3-6,9,11,14H,2,7-8H2,1H3,(H,17,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNISFRAONFMSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(CN1C=NC2=CC=CC=C21)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B1523362.png)
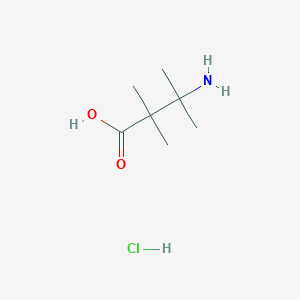
![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1523366.png)

![2-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B1523369.png)
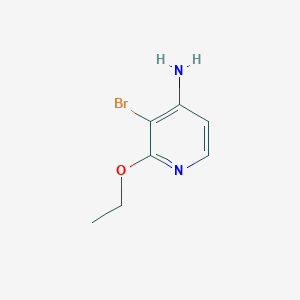
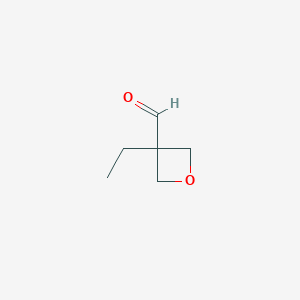
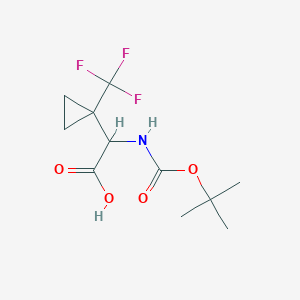
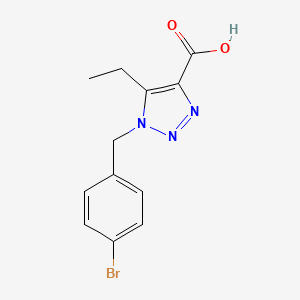
![4-Oxa-7-azaspiro[2.5]octane hydrochloride](/img/structure/B1523378.png)
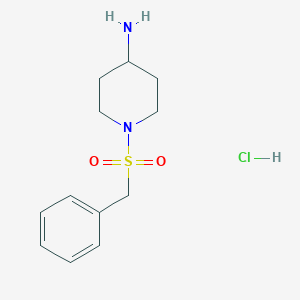
![3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1523381.png)

